molecular formula C16H14Cl2N6O2 B2926132 1-(3,4-dichlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941964-66-5

1-(3,4-dichlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2926132
M. Wt: 393.23
InChI Key: MTFVVZOHQKOPDF-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, commonly known as DMTU, is a potent antioxidant and a well-known inhibitor of peroxynitrite-mediated nitration reactions. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in several diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Scientific Research Applications

Rhodium(III)-Catalyzed C–H Functionalization

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of C–H functionalization .

Summary of the Application

The compound is used in the Rhodium(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols . This process is realized through a hydrazine-directed C–H functionalization pathway .

Methods of Application or Experimental Procedures

The method involves a [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol . This provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .

Results or Outcomes

The outcome of this method is the preparation of diverse 1H-indazoles . Unfortunately, the search results do not provide any quantitative data or statistical analyses related to this application.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N6O2/c1-26-12-5-3-11(4-6-12)24-15(21-22-23-24)9-19-16(25)20-10-2-7-13(17)14(18)8-10/h2-8H,9H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFVVZOHQKOPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

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